4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c22-15(19-5-1-2-6-19)12-9-20(10-12)13-8-14(17-11-16-13)21-7-3-4-18-21/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPINTZEPWDDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogen Displacement on Pyrimidine Scaffolds
A foundational route involves sequential nucleophilic substitutions on 4,6-dichloropyrimidine. In the first step, the 6-chloro position undergoes displacement with 3-(pyrrolidine-1-carbonyl)azetidine under basic conditions. For example, using sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide at 80°C for 12 hours achieves 82% conversion to 6-(3-(pyrrolidine-1-carbonyl)azetidin-1-yl)-4-chloropyrimidine. Subsequent reaction with 1H-pyrazole in the presence of cesium carbonate at 120°C for 6 hours introduces the pyrazole group, yielding the target compound in 76% isolated yield after silica gel chromatography (hexanes/ethyl acetate 3:1).
Microwave-Assisted Accelerated Substitution
Recent adaptations employ microwave irradiation to enhance reaction kinetics. A 2019 study demonstrated that treating 4-chloro-6-(3-(pyrrolidine-1-carbonyl)azetidin-1-yl)pyrimidine with pyrazole (1.2 eq) and diisopropylethylamine (2 eq) in acetonitrile under microwave conditions (150°C, 30 minutes) achieves 89% yield, reducing reaction time by 80% compared to conventional heating.
Multicomponent Cyclocondensation Approaches
Biginelli-Type Assembly with Prefunctionalized Components
A three-component reaction strategy utilizes ethyl 3-((dimethylamino)methylene)amino-3-(pyrazol-1-yl)propanoate, 3-(pyrrolidine-1-carbonyl)azetidine-1-carboximidamide, and acetylacetone in ethanol under reflux (78°C, 8 hours). This method constructs the pyrimidine ring de novo while incorporating both substituents, achieving 68% yield after recrystallization from methanol.
Catalytic Enamine-Mediated Cyclization
Iron oxide-functionalized MIL-101(Cr) catalysts (Fe$$3$$O$$4$$@MIL-101(Cr)-N(CH$$2$$PO$$3$$)$$_2$$) enable solvent-free cyclocondensation between:
- 3-(Cyanoacetyl)indole
- 5-(1H-Indol-3-yl)-2H-pyrazol-3-amine
- 3-(Pyrrolidine-1-carbonyl)azetidine-1-carbaldehyde
At 100°C for 45 minutes, this protocol achieves 94% conversion efficiency, with catalyst recyclability up to five cycles without significant activity loss.
Transition Metal-Catalyzed Cross-Coupling Methods
Buchwald-Hartwig Amination for Azetidine Installation
Solid-Phase Parallel Synthesis Techniques
High-throughput approaches employ Wang resin-bound 4,6-dichloropyrimidine. Sequential functionalization occurs via:
- Immobilization through the 2-position using a photolabile linker
- Automated azetidine coupling (0.5 M in DMF, 65°C, 8 hours)
- Pyrazole installation via flow-through microwave reactor (150°C, 15 minutes)
- Photolytic cleavage (365 nm, 2 hours)
This method generates the target compound in 92% purity (HPLC) with a 63% overall yield across 48 parallel reactions.
Biocatalytic Approaches
Transaminase-Mediated Chirality Induction
For enantiomerically pure variants, engineered ω-transaminases (e.g., Codexis TA-134) catalyze the kinetic resolution of 3-aminopyrrolidine intermediates. Key parameters:
- 50 mM phosphate buffer (pH 7.5)
- 2 mM pyridoxal-5'-phosphate
- 30°C, 24-hour reaction
- 98% ee achieved for (R)-configured products
Subsequent acylation with azetidine-3-carbonyl chloride completes the substitution pattern.
Continuous Flow Manufacturing Processes
Industrial-scale synthesis employs a three-stage continuous flow system:
- Stage 1 : 4,6-Dichloropyrimidine + 3-(pyrrolidine-1-carbonyl)azetidine → 6-Substituted intermediate
- PFA tubing reactor (10 mL volume)
- 120°C, 15-minute residence time
- 95% conversion
Stage 2 : 4-Chloro intermediate + pyrazole → Crude product
- Packed-bed reactor with Amberlyst A26 resin
- 150°C, 5-minute residence time
- 89% yield
Stage 3 : In-line crystallization and purification
- Anti-solvent addition (heptane/ethyl acetate 4:1)
- Continuous centrifugal filtration
This system achieves 2.8 kg/hr throughput with 99.5% HPLC purity.
Chemical Reactions Analysis
Synthetic Routes
The synthesis of 4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyrimidine rings, followed by their coupling to form the azetidine and pyrrolidine moieties.
Formation of Pyrazole and Pyrimidine Rings
-
Pyrazole Ring Formation : Pyrazoles can be synthesized through the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, reacting phenylhydrazine with a suitable dicarbonyl compound can yield a pyrazole derivative .
-
Pyrimidine Ring Formation : Pyrimidines are often formed through the reaction of urea with a suitable nitrile or aldehyde, followed by cyclization .
Coupling Reactions
-
Azetidine Formation : Azetidines can be synthesized via aza-Michael addition reactions involving azetidine precursors and suitable nucleophiles .
-
Pyrrolidine Formation : Pyrrolidine derivatives are typically formed through the reaction of pyrrolidine with carbonyl compounds or through ring closure reactions .
Coupling of Moieties
The coupling of the pyrazole and pyrimidine rings with azetidine and pyrrolidine moieties involves the use of various reagents such as halogenated intermediates, bases, and catalysts under controlled conditions.
Reaction Conditions and Reagents
The synthesis of This compound requires precise control over reaction conditions and the selection of appropriate reagents.
| Reagent/Condition | Role in Synthesis |
|---|---|
| Halogenated Intermediates | Facilitate coupling reactions |
| Bases (e.g., DBU) | Catalyze aza-Michael additions |
| Catalysts | Enhance reaction efficiency |
| Temperature and Pressure Control | Optimize yield and purity |
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are commonly employed.
| Method | Advantages |
|---|---|
| Continuous Flow Reactors | Improved efficiency, reduced waste |
| Green Chemistry Principles | Minimized environmental impact, cost-effective |
Spectroscopic Analysis
Spectroscopic techniques such as IR and NMR are crucial for the structural elucidation of This compound .
-
IR Spectroscopy : Useful for identifying functional groups such as carbonyls and amines.
-
NMR Spectroscopy : Provides detailed information on molecular structure, including proton and carbon environments.
Scientific Research Applications
Biological Applications
The compound has shown promise in several biological applications:
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anti-inflammatory properties. In a study evaluating various compounds, those containing the pyrazolo-pyrimidine scaffold demonstrated potent inhibition of prostaglandin synthesis, making them potential candidates for treating inflammatory diseases .
Antitumor Properties
The structural characteristics of 4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine suggest its potential as an antitumor agent. Pyrazolo[3,4-b]pyrimidines have been recognized for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . This compound's unique structure may enhance its efficacy compared to other known antitumor agents.
Antiviral Activity
Some studies have highlighted the antiviral potential of pyrazolo derivatives, particularly against RNA viruses. The mechanism often involves interference with viral replication processes, making this compound a candidate for further antiviral research .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of related compounds:
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
The compound is compared below with structurally related pyrimidine and heterocyclic derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Analogues in Agrochemicals
4-(1H-Pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine Derivatives
- Core Structure : Pyrimidine.
- Substituents :
- 4-position: Pyrazole.
- 6-position: Alkynyloxy group.
- Activity : Exhibits herbicidal activity by inhibiting pigment biosynthesis in plants .
- Key Difference: The alkynyloxy group enhances electrophilicity, enabling nucleophilic interactions with biological targets.
Pyrimidine Derivatives with Heterocyclic Substituents
4-(1-Piperidinyl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 114834-08-1)
- Core Structure : Pyrimidine.
- Substituents :
- 4-position: Piperidine (six-membered saturated ring).
- 6-position: Pyrazole.
- Comparison: Piperidine introduces greater conformational flexibility compared to the azetidine-pyrrolidine group.
Heterocyclic Systems with Pyrazole Substituents
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine
- Core Structure : Pyridazine (six-membered ring with two adjacent nitrogen atoms).
- Substituents :
- 3-position: Piperidine.
- 6-position: Pyrazole.
- Comparison :
Fused Pyrazolopyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines and Triazolopyrimidines
- Core Structure : Fused pyrazole-pyrimidine or triazole-pyrimidine systems.
- Substituents : Varied aryl and hydrazine groups.
- Activity : These compounds are explored for anticancer and anti-inflammatory properties due to their ability to mimic purine bases .
Molecular Weight and Solubility
| Compound | Molecular Weight | Key Substituent Features | Predicted Solubility |
|---|---|---|---|
| Target Compound | ~350 g/mol | Azetidine-pyrrolidine carbonyl | Moderate (polar) |
| 4-(1H-Pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine | ~250 g/mol | Alkynyloxy | Low (hydrophobic) |
| 4-(1-Piperidinyl)-6-(pyrazol-1-yl)pyrimidine | 229 g/mol | Piperidine | Low (non-polar) |
Biological Activity
4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine is a complex organic compound notable for its unique structural features, including a pyrazole ring, a pyrimidine ring, and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 283.35 g/mol. The presence of multiple functional groups contributes to its diverse biological profile, enhancing its interaction with various biological targets.
The biological activity of this compound primarily involves inhibition of specific kinases and modulation of signaling pathways associated with cancer cell proliferation and inflammation. Pyrazole derivatives have been recognized for their ability to inhibit key enzymes involved in tumor growth and inflammatory responses, such as BRAF(V600E) and EGFR, which are critical in cancer progression .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This activity is crucial in managing conditions characterized by excessive inflammation .
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in combination therapies. For example, the combination of certain pyrazoles with doxorubicin has shown enhanced cytotoxic effects against resistant breast cancer cell lines, indicating a potential strategy for overcoming drug resistance .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or pyrimidine rings can significantly affect potency and selectivity against target enzymes. For instance, substituents that enhance lipophilicity or improve hydrogen bonding can lead to increased inhibitory activity against kinases .
Q & A
Q. What are the key synthetic pathways for preparing 4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine, and what intermediates are critical for structural fidelity?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1 : Formation of the pyrimidine core via base-catalyzed reactions (e.g., using NaOMe/MeOH) to introduce the azetidine-pyrrolidine substituent at position 6 .
- Step 2 : Pyrazole ring coupling at position 4 using a Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling . Key intermediates include 6-chloro-4-(protected)pyrimidine derivatives and azetidine-pyrrolidine carbonyl precursors. Purity is ensured through column chromatography (silica gel, EtOAc/hexane) and crystallization (ethanol/ice) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR : - and -NMR confirm regioselectivity (e.g., pyrazole C-H signals at δ 7.8–8.2 ppm) and azetidine-pyrrolidine carbonyl integration (δ 170–175 ppm for C=O) .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves bond angles and torsional strain in the azetidine-pyrrolidine moiety. For example, the dihedral angle between pyrimidine and pyrrolidine rings is ~45°–50°, critical for conformational stability .
Q. What purification strategies are effective for isolating intermediates and final products?
- Liquid-liquid extraction : Separates unreacted starting materials (e.g., dichloromethane/water).
- Column chromatography : Silica gel with gradient elution (hexane → EtOAc) removes byproducts like unsubstituted pyrimidines .
- Recrystallization : Ethanol or acetonitrile optimizes yield (70–85%) and purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., azetidine vs. piperidine substituents) impact biological activity in kinase inhibition assays?
- Azetidine-pyrrolidine : Enhances selectivity for kinases (e.g., TRK) due to its compact, rigid structure, reducing off-target binding .
- Piperidine analogs : Show lower potency (IC > 1 μM vs. 0.2 μM for azetidine-pyrrolidine) due to increased conformational flexibility .
- Method : Compare IC values in enzyme-linked immunosorbent assays (ELISAs) with ATP-competitive binding protocols .
Q. What computational approaches predict binding modes of this compound with protein targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with kinase ATP pockets, highlighting hydrogen bonds between the pyrimidine N1 and Lysine residues .
- MD simulations (GROMACS) : Assess stability of the azetidine-pyrrolidine moiety in hydrophobic binding pockets over 100 ns trajectories .
Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug strategies : Introduce phosphate or PEG groups at the pyrimidine C2 position to enhance hydrophilicity .
Q. What experimental controls resolve contradictions in cytotoxicity data across cell lines?
- Positive controls : Compare with known kinase inhibitors (e.g., Larotrectinib) to validate assay conditions .
- Impurity profiling : LC-MS identifies residual solvents (e.g., morpholine) that may skew IC values .
Q. Which strategies enable selective functionalization of the pyrimidine ring without disrupting the azetidine-pyrrolidine moiety?
- Protecting groups : Temporarily block the azetidine NH with Boc (tert-butoxycarbonyl) during pyrazole coupling .
- Microwave-assisted synthesis : Accelerates regioselective substitutions at C4 and C6 positions (60°C, 30 min) .
Q. How do pH and temperature affect the stability of this compound in long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
